5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
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Overview
Description
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-aminothiophene derivatives, which undergo cyclization to form the desired thieno[3,4-c]pyrrole structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,4-c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole has several scientific research applications:
Organic Electronics: This compound is used in the development of organic photovoltaic cells and other electronic devices due to its favorable electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of conjugated polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. In organic electronics, its electronic properties facilitate charge transfer and conduction. In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: This compound shares a similar core structure but differs in its functional groups and electronic properties.
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: Another related compound with a different ring fusion pattern and functional groups.
Uniqueness
5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole is unique due to its specific ring fusion and methyl substitution, which confer distinct electronic and chemical properties. These unique features make it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
5-methyl-4,6-dihydrothieno[3,4-c]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-8-2-6-4-9-5-7(6)3-8/h4-5H,2-3H2,1H3 |
InChI Key |
QUMJHSOPFOMQJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CSC=C2C1 |
Origin of Product |
United States |
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